molecular formula C12H17NO B5628326 2,5-dimethyl-N-propylbenzamide

2,5-dimethyl-N-propylbenzamide

Cat. No.: B5628326
M. Wt: 191.27 g/mol
InChI Key: XXTBIZXYVZIISL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-propylbenzamide is an organic compound with the molecular formula C12H17NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the benzene ring and a propyl group attached to the nitrogen atom of the amide functional group.

Mechanism of Action

The mechanism of action (MOA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . A MOA usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Safety and Hazards

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

Future Directions

The future directions of a compound like 2,5-dimethyl-N-propylbenzamide could involve its use in controlled drug delivery systems , or in the development of novel antimicrobial peptides . These future directions would depend on the results of ongoing research and development efforts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-propylbenzamide typically involves the acylation of 2,5-dimethylbenzoic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent such as dichloromethane (DCM). The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the methyl groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 2,5-Dimethylbenzoic acid.

    Reduction: 2,5-Dimethyl-N-propylamine.

    Substitution: 2,5-Dimethyl-N-propyl-4-bromobenzamide.

Scientific Research Applications

2,5-Dimethyl-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Lacks the propyl group and has different steric and electronic properties.

    2,5-Dimethylbenzamide: Lacks the propyl group, leading to different solubility and reactivity.

    N-Propylbenzamide: Lacks the methyl groups, affecting its aromatic substitution patterns.

Uniqueness

2,5-Dimethyl-N-propylbenzamide is unique due to the combined presence of two methyl groups and a propyl group, which influence its chemical reactivity and biological activity. The specific substitution pattern on the benzene ring and the propyl group on the amide nitrogen make it distinct from other benzamide derivatives.

Properties

IUPAC Name

2,5-dimethyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-7-13-12(14)11-8-9(2)5-6-10(11)3/h5-6,8H,4,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTBIZXYVZIISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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